(7-Nitro-1H-indazol-3-yl)methanol

Catalog No.
S12353729
CAS No.
M.F
C8H7N3O3
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(7-Nitro-1H-indazol-3-yl)methanol

Product Name

(7-Nitro-1H-indazol-3-yl)methanol

IUPAC Name

(7-nitro-2H-indazol-3-yl)methanol

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C8H7N3O3/c12-4-6-5-2-1-3-7(11(13)14)8(5)10-9-6/h1-3,12H,4H2,(H,9,10)

InChI Key

KLLPSSNAXLIHIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])CO

(7-Nitro-1H-indazol-3-yl)methanol is a chemical compound characterized by the molecular formula C8H7N3O3C_8H_7N_3O_3 and a molecular weight of approximately 193.16 g/mol. This compound belongs to the indazole class, which consists of five-membered heterocyclic compounds containing two nitrogen atoms. The specific structure of (7-Nitro-1H-indazol-3-yl)methanol features a nitro group at the seventh position and a methanol group at the third position of the indazole ring. This structural arrangement may influence its chemical behavior and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
  • Substitution: The hydroxyl group can participate in substitution reactions with halides or other nucleophiles to yield ethers or esters.

These reactions typically require careful control of conditions such as temperature and pH to ensure high purity and yield of the desired products.

Indazole derivatives, including (7-Nitro-1H-indazol-3-yl)methanol, have been investigated for their diverse biological activities. Notably, they exhibit:

  • Anticancer Properties: Some indazole derivatives have shown potential as anti-cancer agents by inhibiting cell growth and inducing apoptosis in cancer cells.
  • Antimicrobial Activity: The presence of the nitro group might enhance the compound's efficacy against various bacterial and fungal pathogens.
  • Inflammation Modulation: Indazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The synthesis of (7-Nitro-1H-indazol-3-yl)methanol typically involves several steps:

  • Nitration: The starting material, 1H-indazole, undergoes nitration at the seventh position using nitrating agents like nitric acid.
  • Reduction: The resulting nitro compound is then reduced to introduce the methanol functionality, often through a reaction with formaldehyde in an acidic medium.
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity .

(7-Nitro-1H-indazol-3-yl)methanol has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.
  • Organic Electronics: Indazole derivatives are being explored for their applications in organic electronics due to their tunable electronic properties .

Studies on (7-Nitro-1H-indazol-3-yl)methanol's interactions with biological targets are crucial for understanding its mechanism of action. Research indicates that it may interact with various enzymes and receptors involved in cellular signaling pathways. Additionally, its ability to modulate inflammatory responses suggests potential interactions with immune system components .

Several compounds share structural similarities with (7-Nitro-1H-indazol-3-yl)methanol. Here is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexNotable Features
(6-Nitro-1H-indazol-3-yl)methanol0.89Different nitro position; potential anti-cancer properties
5-Nitro-1H-indazole0.87Lacks methanol group; exhibits antibacterial activity
3-Methyl-6-nitroindazole0.86Methyl substitution alters biological activity
(4-Nitroindazolyl)acetic acid0.85Different functional groups; anti-inflammatory properties
(5-Nitroindazole)carboxylic acid0.85Contains carboxylic acid; potential for drug development

The unique positioning of the nitro and methanol groups in (7-Nitro-1H-indazol-3-yl)methanol may confer distinct biological activities compared to its analogs, making it a valuable candidate for further research in medicinal chemistry .

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

193.04874109 g/mol

Monoisotopic Mass

193.04874109 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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